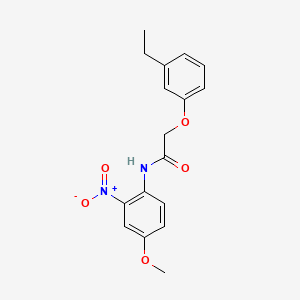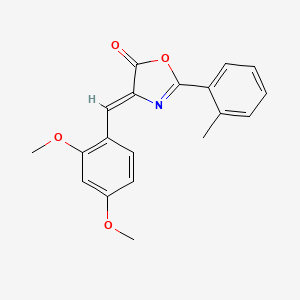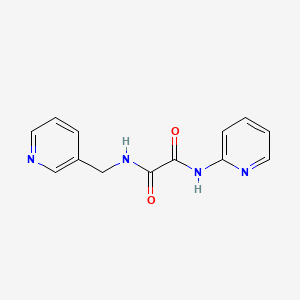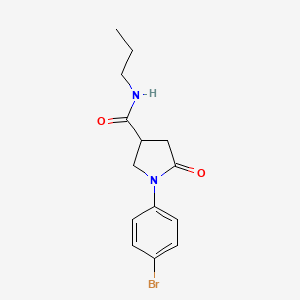
2-(3-ethylphenoxy)-N-(4-methoxy-2-nitrophenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-ethylphenoxy)-N-(4-methoxy-2-nitrophenyl)acetamide, also known as Menaquinone-7, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic effects. Menaquinone-7 is a vitamin K2 variant that is found in some animal-based foods and fermented foods. However, its concentration in these sources is relatively low, and therefore, synthetic production is necessary for research purposes.
Wirkmechanismus
2-(3-ethylphenoxy)-N-(4-methoxy-2-nitrophenyl)acetamide7 acts as a cofactor for the activation of vitamin K-dependent proteins, including osteocalcin and matrix Gla protein. These proteins are essential for bone and vascular health. 2-(3-ethylphenoxy)-N-(4-methoxy-2-nitrophenyl)acetamide7 also has anti-inflammatory and antioxidant properties, which contribute to its therapeutic effects.
Biochemical and Physiological Effects:
2-(3-ethylphenoxy)-N-(4-methoxy-2-nitrophenyl)acetamide7 has been shown to improve bone mineral density and reduce the risk of fractures by activating osteocalcin, a protein that is essential for bone formation. 2-(3-ethylphenoxy)-N-(4-methoxy-2-nitrophenyl)acetamide7 also improves vascular health by activating matrix Gla protein, which prevents arterial calcification. In cancer, 2-(3-ethylphenoxy)-N-(4-methoxy-2-nitrophenyl)acetamide7 has been shown to have anti-tumor effects by inducing apoptosis and inhibiting cell proliferation.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-(3-ethylphenoxy)-N-(4-methoxy-2-nitrophenyl)acetamide7 in lab experiments include its synthetic availability, its well-defined chemical structure, and its known mechanism of action. However, the limitations of using 2-(3-ethylphenoxy)-N-(4-methoxy-2-nitrophenyl)acetamide7 include its potential toxicity at high concentrations and its limited solubility in aqueous solutions.
Zukünftige Richtungen
For 2-(3-ethylphenoxy)-N-(4-methoxy-2-nitrophenyl)acetamide7 research include investigating its potential therapeutic effects in other diseases, such as diabetes and neurodegenerative diseases. Additionally, further studies are needed to determine the optimal dosage and duration of 2-(3-ethylphenoxy)-N-(4-methoxy-2-nitrophenyl)acetamide7 supplementation for various therapeutic applications. Finally, the development of novel 2-(3-ethylphenoxy)-N-(4-methoxy-2-nitrophenyl)acetamide7 analogs with improved solubility and bioavailability could enhance its therapeutic potential.
Synthesemethoden
The synthesis of 2-(3-ethylphenoxy)-N-(4-methoxy-2-nitrophenyl)acetamide7 involves the condensation of 3-ethylphenol with 4-methoxy-2-nitrobenzoyl chloride, followed by the reaction with acetic anhydride. The reaction yields 2-(3-ethylphenoxy)-N-(4-methoxy-2-nitrophenyl)acetamide, which is then purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
2-(3-ethylphenoxy)-N-(4-methoxy-2-nitrophenyl)acetamide7 has been extensively studied for its potential therapeutic effects in various diseases, including osteoporosis, cardiovascular disease, and cancer. In osteoporosis, 2-(3-ethylphenoxy)-N-(4-methoxy-2-nitrophenyl)acetamide7 has been shown to improve bone mineral density and reduce the risk of fractures. In cardiovascular disease, 2-(3-ethylphenoxy)-N-(4-methoxy-2-nitrophenyl)acetamide7 has been shown to reduce arterial stiffness and improve vascular health. In cancer, 2-(3-ethylphenoxy)-N-(4-methoxy-2-nitrophenyl)acetamide7 has been shown to have anti-tumor effects and enhance chemotherapy efficacy.
Eigenschaften
IUPAC Name |
2-(3-ethylphenoxy)-N-(4-methoxy-2-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O5/c1-3-12-5-4-6-14(9-12)24-11-17(20)18-15-8-7-13(23-2)10-16(15)19(21)22/h4-10H,3,11H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUOUSDNBZIEXIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)OCC(=O)NC2=C(C=C(C=C2)OC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-ethylphenoxy)-N-(4-methoxy-2-nitrophenyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-cyclopentyl-2-[(4-oxo-5-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B5213303.png)
![5-[4-(allyloxy)-3-chloro-5-methoxybenzylidene]-1-(4-chlorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5213304.png)

![1-[4-(hexyloxy)benzyl]-4-methylpiperazine](/img/structure/B5213319.png)

![N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-4-cyano-2-fluorobenzamide](/img/structure/B5213337.png)
![4-(3-cyclohexen-1-yl)-8-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B5213340.png)
![1-{4-[4-(3-bromo-4-fluorobenzyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5213350.png)
![5-[4-(4-pentylcyclohexyl)phenyl]-3-[4-(4-propylcyclohexyl)phenyl]-1,2,4-oxadiazole](/img/structure/B5213353.png)
![N-(5-methyl-1,3-thiazol-2-yl)bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B5213361.png)
![N-[3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)phenyl]-2-thiophenecarboxamide](/img/structure/B5213364.png)
![1-{4-[(4-methoxy-2,5-dimethylphenyl)sulfonyl]-1,1-dioxidotetrahydro-3-thienyl}pyrrolidine](/img/structure/B5213389.png)

![N-({[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-propoxybenzamide](/img/structure/B5213397.png)